molecular formula C19H18N2O3S B3738701 N-(4-ACETYLPHENYL)-N'-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA

N-(4-ACETYLPHENYL)-N'-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA

Cat. No.: B3738701
M. Wt: 354.4 g/mol
InChI Key: SIZBZYHXNDIQDR-LFYBBSHMSA-N
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Description

N-(4-ACETYLPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Properties

IUPAC Name

(E)-N-[(4-acetylphenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13(22)15-6-8-16(9-7-15)20-19(25)21-18(23)12-5-14-3-10-17(24-2)11-4-14/h3-12H,1-2H3,(H2,20,21,23,25)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZBZYHXNDIQDR-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA typically involves the reaction of 4-acetylphenyl isothiocyanate with 3-(4-methoxyphenyl)acrylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-ACETYLPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The acetyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: As a precursor for the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The presence of the acetylphenyl and methoxyphenyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ACETYLPHENYL)THIOUREA: Lacks the methoxyphenyl group, which may affect its chemical properties and applications.

    N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA: Lacks the acetylphenyl group, which may influence its reactivity and biological activity.

Uniqueness

N-(4-ACETYLPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA is unique due to the presence of both acetylphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality may enhance its potential as a versatile compound in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-ACETYLPHENYL)-N'-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA
Reactant of Route 2
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N-(4-ACETYLPHENYL)-N'-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA

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